An In-depth Technical Guide to 3-Chloro-4-nitroaniline (CAS 825-41-2)
An In-depth Technical Guide to 3-Chloro-4-nitroaniline (CAS 825-41-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-nitroaniline is a halogenated nitroaromatic compound with the CAS number 825-41-2. Structurally, it consists of an aniline core substituted with a chlorine atom at the meta-position and a nitro group at the para-position relative to the amino group. This arrangement of functional groups makes it a versatile intermediate in the synthesis of a wide array of organic molecules. It is a yellow to brown crystalline solid at room temperature.[1][2]
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for synthesis and analysis, and key applications of 3-Chloro-4-nitroaniline, with a focus on its relevance to the pharmaceutical and dye manufacturing industries.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 3-Chloro-4-nitroaniline is crucial for its safe handling, storage, and application in synthetic chemistry. These properties are summarized in the tables below.
General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 825-41-2 | [3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3] |
| Molecular Weight | 172.57 g/mol | [3] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Melting Point | 158-162 °C | [1] |
| Solubility | Insoluble in water; moderately soluble in organic solvents | [1] |
| Storage Temperature | Room temperature, in a cool, dark, and dry place | [4] |
Computed Properties
| Property | Value | Reference(s) |
| XLogP3 | 1.8 | [3] |
| Topological Polar Surface Area | 71.8 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [4] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| Maximum UV Absorption (λmax) | 350 nm (in Dioxane) | [5] |
| ¹H NMR | Spectral data available | [4] |
| ¹³C NMR | Spectral data available | [4] |
| Mass Spectrometry (MS) | Spectral data available | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 3-Chloro-4-nitroaniline, as well as its application in dye synthesis.
Synthesis of 3-Chloro-4-nitroaniline
The synthesis of 3-Chloro-4-nitroaniline is typically achieved through the reduction of a suitable precursor, such as 1,2-dichloro-4-nitrobenzene or 2-chloro-1,4-dinitrobenzene. A common and effective method is catalytic hydrogenation, which offers high yields and purity. An alternative route involves reduction using metallic iron in an acidic medium.
Method: Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[1][6][7]
-
Materials:
-
2-Chloro-1,4-dinitrobenzene
-
Platinum on carbon (Pt/C) catalyst (e.g., 1-5 mol%)
-
Ethanol or Methanol (solvent)
-
High-purity hydrogen gas
-
High-purity nitrogen gas
-
-
Equipment:
-
High-pressure autoclave with magnetic stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
-
-
Procedure:
-
Charge the high-pressure autoclave with 2-chloro-1,4-dinitrobenzene and the Pt/C catalyst. The substrate-to-catalyst mass ratio is typically between 200:1 and 400:1.
-
Add a suitable solvent such as ethanol or methanol.
-
Seal the reactor and purge the system at least three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.1-5 MPa).
-
Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the required duration (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pt/C catalyst. The catalyst may be recycled.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Chloro-4-nitroaniline.
-
Purify the crude product by recrystallization.
-
Caption: Workflow for the synthesis of 3-Chloro-4-nitroaniline via catalytic hydrogenation.
Purification by Recrystallization
Recrystallization is a standard technique for purifying crude solid products. The choice of solvent is critical for effective purification.[8][9][10]
-
Solvent Selection: An ideal solvent should dissolve 3-Chloro-4-nitroaniline well at high temperatures but poorly at low temperatures. An ethanol/water mixture is often a good starting point for halogenated anilines.
-
Procedure:
-
Place the crude 3-Chloro-4-nitroaniline in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution should be boiled for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities.
-
Slowly add hot water to the filtrate until the solution becomes slightly cloudy (the saturation point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven at a temperature below the melting point.
-
Analytical Methods
The purity and identity of 3-Chloro-4-nitroaniline can be determined using chromatographic techniques such as Gas Chromatography (GC) and HPLC.[2][11][12][13]
Method: Gas Chromatography (GC) (Adapted from EPA Method 8131 for aniline derivatives)[2]
-
Instrumentation:
-
Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Sample Preparation:
-
Prepare a stock solution of 3-Chloro-4-nitroaniline in a suitable solvent like methylene chloride or toluene (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50-60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250-300 °C, and hold for 5-10 minutes.
-
Detector Temperature: 280-320 °C.
-
-
Analysis:
-
Inject the prepared sample solution.
-
Identify the 3-Chloro-4-nitroaniline peak by its retention time compared to the standard.
-
Quantify the purity using the area percent method or by comparison to the calibration curve.
-
Applications in Synthesis
3-Chloro-4-nitroaniline is a valuable building block for creating more complex molecules, particularly in the dye and pharmaceutical industries.[5][14]
Intermediate for Azo Dyes
Azo dyes are a major class of synthetic colorants. The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich component.[15][16][17]
-
Step 1: Diazotization
-
Suspend 3-Chloro-4-nitroaniline in an acidic solution (e.g., HCl in water).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This reaction forms a reactive diazonium salt.
-
-
Step 2: Azo Coupling
-
In a separate vessel, dissolve a coupling component (e.g., 2-naphthol, N,N-dimethylaniline) in a suitable solvent (often a basic aqueous solution for phenols).
-
Cool the coupling component solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
The azo dye will precipitate out of the solution and can be collected by filtration.
-
Caption: General workflow for the synthesis of an azo dye using 3-Chloro-4-nitroaniline.
Pharmaceutical Intermediate
The structural motifs present in 3-Chloro-4-nitroaniline are found in various pharmacologically active molecules. While specific examples directly using this compound are proprietary, its analog, 3-chloro-4-fluoroaniline, is a key intermediate in the synthesis of tyrosine kinase inhibitors like Lapatinib.[14][18] This highlights the potential of 3-Chloro-4-nitroaniline as a precursor in drug development, where it can be used in nucleophilic aromatic substitution or other coupling reactions to build the core structures of targeted therapies. The primary amino group can be transformed into various other functionalities, and the nitro group can be reduced to an amine, providing another reactive site for further molecular elaboration.
Biological Activity and Metabolism
While 3-Chloro-4-nitroaniline is primarily used as a chemical intermediate, understanding its potential biological effects and metabolic fate is crucial for safety and environmental assessment.
Studies on the closely related compound, 2-chloro-4-nitroaniline, have shown that it can be metabolized by microorganisms such as Rhodococcus sp.[19][20][21] The proposed aerobic degradation pathway involves an initial oxidative denitration to form an aminophenol, followed by dioxygenase-mediated ring cleavage. A similar pathway can be postulated for 3-Chloro-4-nitroaniline.
Caption: A postulated aerobic metabolic pathway for 3-Chloro-4-nitroaniline.
Safety and Handling
3-Chloro-4-nitroaniline is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[3] Prolonged or repeated exposure may cause damage to organs. Therefore, it is imperative to handle this chemical with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. 3-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 69996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 825-41-2|3-Chloro-4-nitroaniline|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
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- 9. mt.com [mt.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. benchchem.com [benchchem.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
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- 16. ijirset.com [ijirset.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
